

Application Notes and Protocols: PI-3065 in Combination with Checkpoint Inhibitors

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Compound of Interest

Compound Name: PI-3065

Cat. No.: B1677771

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Introduction

PI-3065 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, a key signaling molecule predominantly expressed in leukocytes.[1][2] The critical role of PI3K δ in regulating immune cell function, particularly in the context of the tumor microenvironment, has positioned **PI-3065** as a promising agent for cancer immunotherapy.[3] By selectively targeting PI3K δ , **PI-3065** can modulate the activity of various immune cells, most notably by breaking regulatory T-cell (Treg)-mediated immune tolerance to cancer.[1] This mechanism provides a strong rationale for combining **PI-3065** with immune checkpoint inhibitors (ICIs) to enhance anti-tumor immune responses.

These application notes provide a comprehensive overview of the preclinical rationale, available data, and detailed experimental protocols for utilizing **PI-3065** in combination with checkpoint inhibitors such as anti-PD-1, anti-PD-L1, anti-CTLA-4, and anti-LAG-3.

Mechanism of Action and Rationale for Combination Therapy

The PI3K signaling pathway is crucial for cell growth, proliferation, and survival. The delta isoform (p110 δ) is primarily expressed in immune cells and plays a significant role in their

development, activation, and function.[4] In the tumor microenvironment, PI3K δ signaling is often co-opted by cancer cells to promote an immunosuppressive landscape.

PI-3065's Immunomodulatory Effects:

- **Inhibition of Regulatory T cells (Tregs):** **PI-3065** has been shown to selectively inhibit the proliferation and suppressive function of Tregs.[1][3] This is a critical mechanism as Tregs are a major barrier to effective anti-tumor immunity. Studies have demonstrated that **PI-3065** can decrease tumor Treg infiltration by over 50%.[3]
- **Enhancement of Effector T-cell Function:** By alleviating the suppressive effects of Tregs, **PI-3065** can indirectly enhance the activity of cytotoxic CD8+ T cells, the primary drivers of tumor cell killing.[5]
- **Modulation of the Tumor Microenvironment:** PI3K δ inhibition can also impact other immune cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), further contributing to a more favorable anti-tumor immune response.

Synergy with Checkpoint Inhibitors:

Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4, work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells. However, their efficacy can be limited by the presence of an immunosuppressive tumor microenvironment, often orchestrated by Tregs.

By combining **PI-3065** with checkpoint inhibitors, a synergistic effect can be achieved:

- **PI-3065** primes the tumor microenvironment: It reduces the number and function of Tregs, making the tumor more susceptible to an immune attack.
- Checkpoint inhibitors unleash the effector T cells: They remove the inhibitory signals that would otherwise dampen the activity of the now more abundant and active anti-tumor T cells.

This dual approach addresses two key mechanisms of immune evasion, leading to a more robust and durable anti-tumor response.

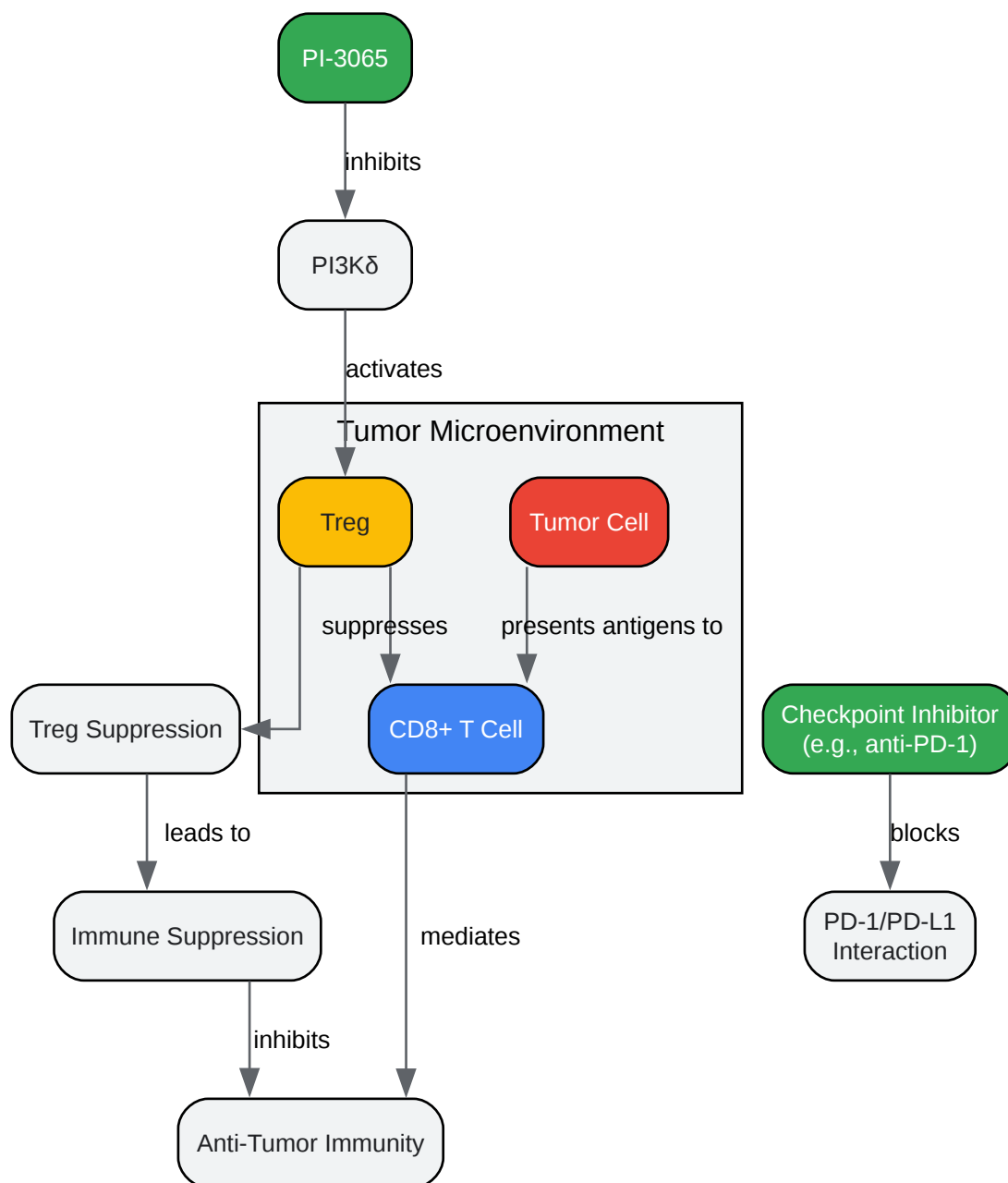
Preclinical Data Summary

The following tables summarize the available quantitative data from preclinical studies evaluating **PI-3065** and other selective PI3K δ inhibitors in combination with checkpoint inhibitors.

PI3K δ Inhibitor	Checkpoint Inhibitor	Cancer Model	Key Findings	Reference
PI-3065	-	CT26 colorectal	Decreased tumor Treg infiltration by over 50% as early as 3 days after treatment.	[3]
YY-20394	anti-PD-L1	CT26 colorectal	Synergistically enhanced anti-tumor efficacy, with 100% of the animals surviving during a 60-day experimental period.	[6]
YY20394	anti-PD-1	Endocrine-resistant HR+ breast cancer (hu-PDX)	Significantly abrogated PI3K, Akt, and mTOR phosphorylation. Significantly increased the proportion of CD45+ immune cells and CD8+ T cells in peripheral blood.	[5]

Signaling Pathways and Experimental Workflows

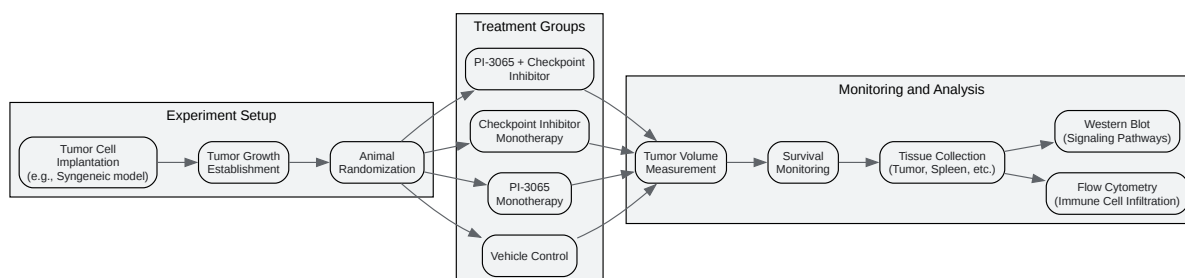
Signaling Pathway of PI-3065 in Modulating Anti-Tumor Immunity



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Caption: **PI-3065** inhibits PI3Kδ, leading to Treg suppression and enhanced anti-tumor immunity, which is further potentiated by checkpoint inhibitors.

Experimental Workflow for In Vivo Combination Studies



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Caption: A typical workflow for evaluating the in vivo efficacy of **PI-3065** and checkpoint inhibitor combination therapy.

Experimental Protocols

In Vivo Combination Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of **PI-3065** in combination with an anti-PD-1 antibody in a murine cancer model.

Materials:

- Animal Model: 6-8 week old female BALB/c mice.
- Tumor Cell Line: CT26 murine colorectal carcinoma cells.
- Reagents:
 - **PI-3065** (formulated for oral gavage).
 - Anti-mouse PD-1 antibody (e.g., clone RMP1-14).

- Isotype control antibody.
- Vehicle control for **PI-3065**.
- Sterile PBS.
- Equipment:
 - Calipers for tumor measurement.
 - Syringes and needles for injections.
 - Animal housing and monitoring equipment.

Procedure:

- Tumor Cell Implantation:
 - Culture CT26 cells to ~80% confluency.
 - Harvest and resuspend cells in sterile PBS at a concentration of 5×10^6 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the right flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 50-100 mm^3 , randomize mice into four treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle Control (oral gavage) + Isotype Control (intraperitoneal injection).
 - Group 2: **PI-3065** (e.g., 75 mg/kg, daily, oral gavage) + Isotype Control (i.p.).[\[7\]](#)
 - Group 3: Vehicle Control (oral gavage) + anti-PD-1 antibody (e.g., 10 mg/kg, every 3 days, i.p.).

- Group 4: **PI-3065** (e.g., 75 mg/kg, daily, oral gavage) + anti-PD-1 antibody (e.g., 10 mg/kg, every 3 days, i.p.).
- Treatment and Monitoring:
 - Administer treatments according to the assigned groups and schedule.
 - Continue to measure tumor volumes every 2-3 days.
 - Monitor animal body weight and overall health status.
 - Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
- Endpoint Analysis:
 - At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
 - Spleens and tumor-draining lymph nodes can also be collected for immunological analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment.

Materials:

- Tumor Tissue: Freshly excised tumors from the in vivo study.
- Reagents:
 - RPMI-1640 medium.
 - Collagenase D (1 mg/mL).

- DNase I (100 µg/mL).
- Fetal Bovine Serum (FBS).
- ACK lysis buffer.
- FACS buffer (PBS with 2% FBS).
- Fluorochrome-conjugated antibodies against murine: CD45, CD3, CD4, CD8, FoxP3.
- Fixation/Permeabilization buffer (for intracellular FoxP3 staining).
- Equipment:
 - GentleMACS Dissociator or similar tissue homogenizer.
 - 70 µm cell strainers.
 - Flow cytometer.

Procedure:

- Single-Cell Suspension Preparation:
 - Mince the tumor tissue into small pieces.
 - Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
 - Neutralize the enzymatic digestion with RPMI containing 10% FBS.
 - Pass the cell suspension through a 70 µm cell strainer.
 - Lyse red blood cells using ACK lysis buffer.
 - Wash the cells with FACS buffer and count them.
- Antibody Staining:

- Resuspend approximately 1×10^6 cells in 100 μ L of FACS buffer.
- Add the surface antibody cocktail (anti-CD45, -CD3, -CD4, -CD8) and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- For Treg analysis, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
- Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
- Wash the cells and resuspend in FACS buffer.
- Flow Cytometry Acquisition and Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, and CD4+FoxP3+ Tregs) within the CD45+ leukocyte gate.

Conclusion

The selective inhibition of PI3K δ by **PI-3065** represents a promising strategy to enhance the efficacy of immune checkpoint inhibitors. By targeting the immunosuppressive tumor microenvironment, particularly through the inhibition of Tregs, **PI-3065** can create a more favorable landscape for checkpoint inhibitor-mediated anti-tumor immunity. The provided data and protocols offer a foundation for researchers to further investigate and harness the therapeutic potential of this combination approach in the development of novel cancer immunotherapies.

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